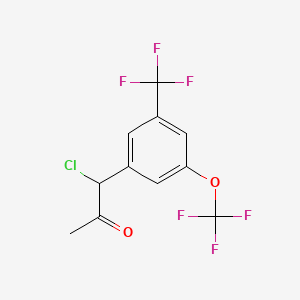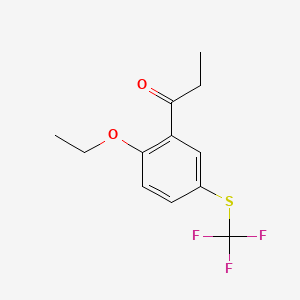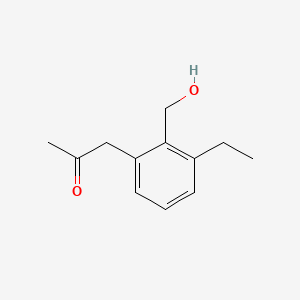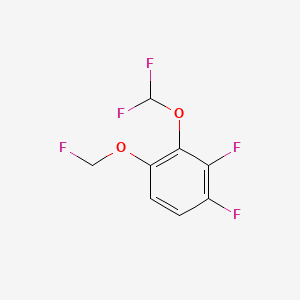
5-Nitro-4-(trifluoromethyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-4-(trifluoromethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of a trifluoromethyl group and a nitro group in the compound makes it unique and significant in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reaction of a piperidine derivative with a trifluoromethylating agent and a nitrating agent under controlled conditions .
Industrial Production Methods
Industrial production of 5-Nitro-4-(trifluoromethyl)piperidin-2-one often employs high-yield methods that ensure the efficient incorporation of the trifluoromethyl and nitro groups. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-4-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Aplicaciones Científicas De Investigación
5-Nitro-4-(trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitro-4-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)piperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropiperidine: Does not contain the trifluoromethyl group, affecting its lipophilicity and biological activity.
2,2,2-Trifluoroethylpiperidine: Contains a different trifluoromethyl group arrangement, leading to different chemical properties.
Uniqueness
5-Nitro-4-(trifluoromethyl)piperidin-2-one is unique due to the simultaneous presence of both the trifluoromethyl and nitro groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H7F3N2O3 |
|---|---|
Peso molecular |
212.13 g/mol |
Nombre IUPAC |
5-nitro-4-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H7F3N2O3/c7-6(8,9)3-1-5(12)10-2-4(3)11(13)14/h3-4H,1-2H2,(H,10,12) |
Clave InChI |
BEARDRFCIVQXOQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CNC1=O)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)





